![molecular formula C12H12ClFO2 B3188458 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid CAS No. 214263-03-3](/img/structure/B3188458.png)
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Overview
Description
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is a unique chemical compound with the empirical formula C12H12ClFO2 and a molecular weight of 242.67 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1(CCCC1)c2c(F)cccc2Cl
. The InChI representation is 1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (242.67), empirical formula (C12H12ClFO2), and its molecular representations (SMILES and InChI strings) . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Applications
A practical synthesis method for related compounds, such as 2-Fluoro-4-bromobiphenyl, has been developed. This compound is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis process addresses challenges such as the high cost and safety concerns associated with the use of certain reagents and conditions, offering a more practical approach for large-scale production (Qiu et al., 2009).
Environmental Impact and Analysis
Research has also focused on the environmental presence and impact of fluorinated compounds. For instance, the analysis of emerging fluoroalkylether substances highlights the need to understand their environmental fate and effects. This includes compounds such as F-53B, Gen-X, and ADONA, which are of concern due to their persistent, bioaccumulative, and toxic properties (Munoz et al., 2019).
Pharmaceutical and Health Applications
On the health and pharmacological front, compounds like Chlorogenic Acid have been studied for their multifaceted benefits, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are significant in the treatment of metabolic syndrome and associated disorders, indicating the potential health applications of structurally related compounds (Santana-Gálvez et al., 2017).
Material Science and Engineering
In material science, the degradation of polyfluoroalkyl chemicals in the environment is a topic of significant research interest. Studies have focused on understanding the microbial degradation pathways, half-lives, and defluorination potential of these compounds, providing insights into their environmental persistence and potential for bioaccumulation (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCGCJZUQAJGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214263-03-3 | |
Record name | 1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214263-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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